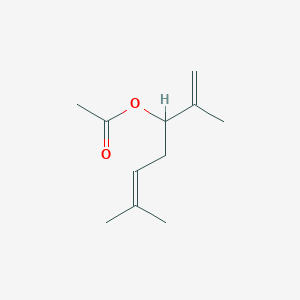
2,6-Dimethylhepta-1,5-dien-3-yl acetate
概要
説明
2,6-Dimethylhepta-1,5-dien-3-yl acetate is an organic compound with the molecular formula C11H18O2. It is known for its role as a sex pheromone component in certain insect species, particularly the Comstock mealybug (Pseudococcus comstocki) . This compound is characterized by its acetate functional group and a heptadiene backbone with two methyl groups at positions 2 and 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhepta-1,5-dien-3-yl acetate typically involves the acetylation of 2,6-dimethylhepta-1,5-dien-3-ol. One common method starts with the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane to produce 4-methylpent-3-enal. This intermediate is then reacted with propen-2-ylmagnesium bromide to form the corresponding carbinol, which is subsequently acetylated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. One such method involves the rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base to produce 2,6-dimethyl-1,5-heptadien-3-ol, which is then acetylated to form the desired acetate .
化学反応の分析
Types of Reactions
2,6-Dimethylhepta-1,5-dien-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetate group into a carboxylic acid.
Reduction: The double bonds in the heptadiene backbone can be reduced to single bonds.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used to replace the acetate group.
Major Products
Oxidation: 2,6-Dimethylhepta-1,5-dien-3-oic acid.
Reduction: 2,6-Dimethylheptane-3-yl acetate.
Substitution: 2,6-Dimethylhepta-1,5-dien-3-ol.
科学的研究の応用
2,6-Dimethylhepta-1,5-dien-3-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is used in the formulation of pheromone-based pest control products.
作用機序
The mechanism of action of 2,6-Dimethylhepta-1,5-dien-3-yl acetate as a sex pheromone involves its interaction with specific olfactory receptors in the target insect species. These receptors are part of a signaling pathway that triggers mating behaviors. The compound binds to these receptors, activating a cascade of molecular events that lead to the attraction of male insects to the female emitting the pheromone .
類似化合物との比較
Similar Compounds
2,6-Dimethylhepta-1,5-dien-3-ol: The alcohol precursor to the acetate.
4-Methylpent-3-enal: An intermediate in the synthesis of the acetate.
1-Isopropenyl-4-methyl-3-pentenyl acetate: A structurally similar acetate.
Uniqueness
2,6-Dimethylhepta-1,5-dien-3-yl acetate is unique due to its specific role as a sex pheromone in the Comstock mealybug. Its structure allows it to interact selectively with the olfactory receptors of this species, making it an effective tool in pest control .
特性
IUPAC Name |
2,6-dimethylhepta-1,5-dien-3-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-8(2)6-7-11(9(3)4)13-10(5)12/h6,11H,3,7H2,1-2,4-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWASXXALUNZFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
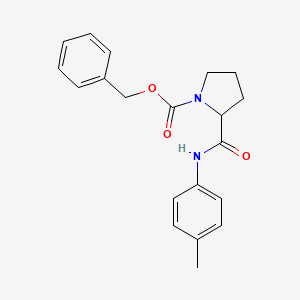
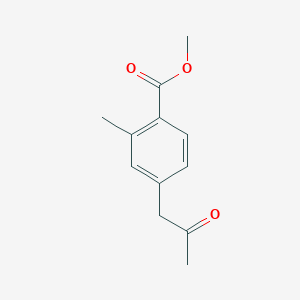
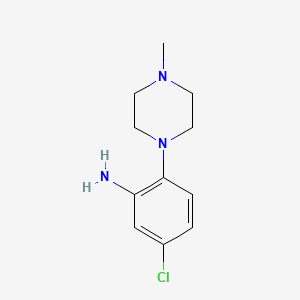
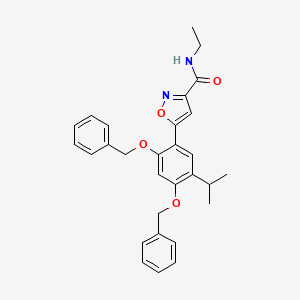
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)
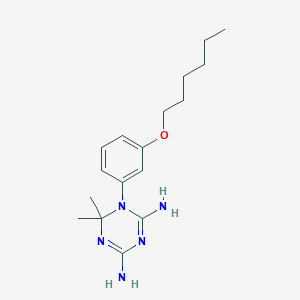
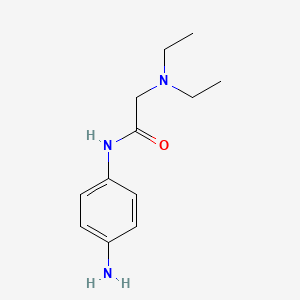
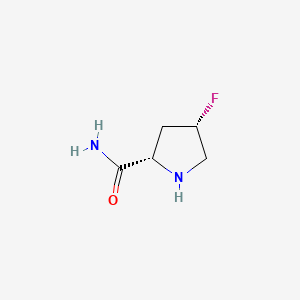
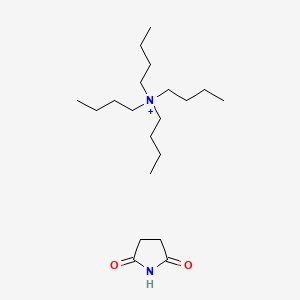
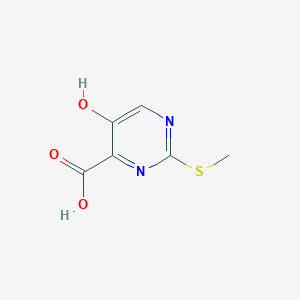


![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)
